molecular formula C23H19N5O3S2 B3008487 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone CAS No. 899945-86-9

1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B3008487
CAS No.: 899945-86-9
M. Wt: 477.56
InChI Key: GTRFYCXOUVMKLI-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative with a complex heterocyclic architecture. Its structure includes:

  • A 4,5-dihydro-1H-pyrazole core substituted at position 5 with a 4-methoxyphenyl group and at position 3 with a thiophen-2-yl moiety.
  • An ethanone unit at position 1 of the pyrazole, linked to a sulfanyl group that bridges to a 1,3,4-oxadiazole ring.
  • The oxadiazole ring is further substituted at position 5 with a pyridin-4-yl group.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c1-30-17-6-4-15(5-7-17)19-13-18(20-3-2-12-32-20)27-28(19)21(29)14-33-23-26-25-22(31-23)16-8-10-24-11-9-16/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRFYCXOUVMKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(O3)C4=CC=NC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a complex organic molecule that has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N6O3SC_{22}H_{22}N_{6}O_{3}S with a molecular weight of approximately 438.57 g/mol. The structure includes multiple functional groups such as pyrazole, thiophene, and oxadiazole, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H22N6O3S
Molecular Weight438.57 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors. Key steps include the formation of pyrazole and oxadiazole rings through cyclization reactions. The use of thiophene as a linker enhances the compound's biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing thiophene and pyrazole moieties have shown marked activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, compounds with structural similarities to our target compound have been reported to possess IC50 values below 25 µM against HepG2 and MCF-7 cancer cell lines .

Antiviral Activity

Compounds in the same class have also been evaluated for their antiviral properties. For example, pyrazole derivatives have shown effectiveness against several viral pathogens. In vitro studies indicated that certain derivatives could inhibit viral replication significantly . The mechanism often involves interaction with viral enzymes or host cell receptors.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Research indicates that compounds similar to our target exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of the oxadiazole ring has been linked to enhanced anti-proliferative activity .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiophene-linked compounds against standard pathogenic strains using the agar disc diffusion method. Results showed significant inhibition zones against E. coli and Staphylococcus aureus, suggesting potential for clinical applications in treating infections caused by resistant strains .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The study reported IC50 values indicating potent anti-proliferative effects, particularly in MCF-7 cells where some derivatives showed IC50 values lower than 20 µM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cell proliferation or viral replication.
  • Receptor Modulation : The diverse functional groups allow for interactions with various receptors, potentially modulating signaling pathways critical for cellular function.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .

Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby providing therapeutic potential for inflammatory diseases .

Antimicrobial Activity
The presence of thiophene and pyrazole rings in the structure contributes to antimicrobial properties. Research has demonstrated that such compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Agricultural Applications

Pesticides and Herbicides
The compound's ability to interact with biological systems suggests potential applications in agriculture as pesticides or herbicides. Studies have indicated that similar compounds can disrupt metabolic pathways in pests, leading to effective pest control while minimizing environmental impact .

Material Science

Organic Electronics
Due to their unique electronic properties, pyrazole derivatives are being explored in organic electronics. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Data Table: Comparative Analysis of Biological Activities

Activity Type Compound Type Mechanism of Action References
AnticancerPyrazole DerivativesInduction of apoptosis; inhibition of proliferation
Anti-inflammatoryOxadiazole CompoundsInhibition of COX-2; reduction of cytokines
AntimicrobialThiophene CompoundsDisruption of bacterial/fungal metabolism
PesticidalHeterocyclic CompoundsMetabolic disruption in pests
Electronic ApplicationsPyrazole DerivativesCharge transport in OLEDs/OPVs

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents on the pyrazole ring in enhancing anticancer activity, suggesting that modifications could lead to more potent analogs .

Case Study 2: Antimicrobial Efficacy

Research conducted on oxadiazole-containing compounds showed promising results against resistant strains of bacteria. The study revealed that these compounds inhibited bacterial growth by targeting specific metabolic pathways, thus paving the way for new antibiotic development strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

2.1.1. 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethanone ()

  • Key Differences: The 4-hydroxyphenyl group replaces the 4-methoxyphenyl substituent, altering electronic properties (electron-withdrawing vs. electron-donating effects). A pyrrolidinyl group is attached to the ethanone instead of the oxadiazole-sulfanyl-pyridinyl moiety.
  • Implications: The hydroxyl group may enhance hydrogen-bonding capacity but reduce lipophilicity compared to the methoxy group.

2.1.2. 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone ()

  • Key Differences: A hexyloxy chain replaces the 4-methoxyphenyl group, significantly increasing hydrophobicity. The ethanone lacks the sulfanyl-oxadiazole-pyridine extension.
  • Implications: The hexyloxy group may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Variations

2.2.1. 1-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone ()

  • Key Differences :
    • The quinazolin-4-ylthio group replaces the oxadiazole-pyridinyl moiety.
  • Implications: Quinazoline is a larger, planar heterocycle with known kinase-inhibitory activity. The sulfanyl linker remains, but the altered heterocycle may shift target selectivity .

2.2.2. Triazole Derivatives ()

  • Example : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • Key Differences :
    • A 1,2,3-triazole replaces the oxadiazole, and a carbothioamide group is present.
  • Implications :
    • Triazoles offer distinct hydrogen-bonding and dipole interactions.
    • Carbothioamide may enhance metal-binding capacity compared to sulfanyl groups .

Q & A

Q. What are the standard synthetic routes for preparing pyrazoline-oxadiazole hybrid compounds like this target molecule?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of an α,β-unsaturated ketone (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) with hydrazine hydrate in ethanol or acetic acid under reflux to form the pyrazoline core .
  • Step 2 : Functionalization of the oxadiazole moiety by reacting a hydrazide derivative with a carbonyl-containing reagent (e.g., CS₂ or POCl₃), followed by cyclization .
  • Step 3 : Thioether linkage formation between the pyrazoline and oxadiazole units using a sulfhydryl-containing intermediate, typically in a polar aprotic solvent like DMF . Yield optimization often requires controlled temperature (70–100°C), inert atmosphere, and recrystallization from ethanol-DMF mixtures .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%) .
  • Spectroscopy : Confirm via ¹H/¹³C NMR (e.g., pyrazoline CH₂ protons at δ 3.1–4.0 ppm, oxadiazole C=S at δ 165–170 ppm) and FTIR (C=O stretch at ~1680 cm⁻¹, N-N stretch at ~1550 cm⁻¹) .
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 62.1%, H: 4.2%, N: 12.3%, S: 9.2%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazoline-oxadiazole derivatives?

Discrepancies in activity (e.g., variable IC₅₀ values in enzyme assays) may arise from:

  • Conformational flexibility : The dihedral angles between the pyrazoline ring and substituents (e.g., 6.69° for methoxyphenyl vs. 74.88° for thiophene) influence binding . Use XRD to correlate crystal packing (e.g., C–H···O hydrogen bonds) with bioactive conformers .
  • Solubility effects : LogP calculations (e.g., ~3.5 for this compound) and experimental solubility in DMSO/PBS should be reported to contextualize in vitro results .
  • Metabolic instability : Oxadiazole thioethers are prone to glutathione-mediated cleavage. Stabilize via methyl/fluoro substitutions on the pyridinyl group .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Docking studies : Target the oxadiazole’s sulfur and pyridinyl nitrogen as hydrogen-bond acceptors with kinase ATP pockets (e.g., CDK2 or EGFR). Adjust methoxy groups to enhance hydrophobic interactions .
  • ADMET prediction : Use QikProp to estimate bioavailability (%HOA <50% indicates poor absorption; adjust via PEGylation or prodrug strategies) .
  • MD simulations : Assess stability of the sulfanyl-ethanone linker in physiological pH; consider replacing with a more hydrolytically stable group (e.g., amide) if rapid degradation is observed .

Q. What crystallographic techniques elucidate supramolecular interactions in this compound?

  • Single-crystal XRD : Resolve intermolecular forces like C–H···O bonds (2.5–3.0 Å) and π-π stacking (3.8–4.2 Å between thiophene and pyridinyl rings) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H···H contacts >50%, O···H <10%) to predict solubility and melting points .
  • Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic forms, which may affect dissolution rates .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Variation of substituents : Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to probe steric/electronic effects on activity .
  • Bioisosteric replacement : Substitute the thiophene with furan or phenyl rings to assess heterocycle specificity .
  • Dose-response assays : Use a minimum of three independent replicates (n=6) in enzyme inhibition assays, with positive controls (e.g., staurosporine for kinases) .

Q. What analytical workflows validate stability under physiological conditions?

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h. Monitor via LC-MS for hydrolytic byproducts (e.g., cleavage at the sulfanyl group) .
  • Photostability : Irradiate with UV light (320–400 nm) and quantify degradation using peak area normalization in HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates suitability for long-term storage) .

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